molecular formula C6H4FNO2 B14854493 5-Fluoro-4-hydroxynicotinaldehyde

5-Fluoro-4-hydroxynicotinaldehyde

Cat. No.: B14854493
M. Wt: 141.10 g/mol
InChI Key: ACDQAXPYPRYXIJ-UHFFFAOYSA-N
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Description

5-Fluoro-4-hydroxynicotinaldehyde is an organic compound with the molecular formula C6H4FNO2 It is a derivative of nicotinaldehyde, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-hydroxynicotinaldehyde typically involves the fluorination of nicotinaldehyde derivatives. One common method is the electrophilic fluorination of 4-hydroxynicotinaldehyde using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-hydroxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-Fluoro-4-hydroxynicotinic acid.

    Reduction: 5-Fluoro-4-hydroxy-3-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-4-hydroxynicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-hydroxynicotinaldehyde involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors. Additionally, the hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2,4-dihydroxybenzaldehyde: Similar structure but with an additional hydroxyl group.

    4-Hydroxy-5-methylnicotinaldehyde: Similar structure but with a methyl group instead of a fluorine atom.

    5-Fluoro-3-hydroxynicotinaldehyde: Similar structure but with the hydroxyl group at the 3-position.

Uniqueness

5-Fluoro-4-hydroxynicotinaldehyde is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other advanced materials.

Properties

IUPAC Name

5-fluoro-4-oxo-1H-pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-2-8-1-4(3-9)6(5)10/h1-3H,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDQAXPYPRYXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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